molecular formula C27H20ClN3O6S B11533938 ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11533938
M. Wt: 550.0 g/mol
InChI Key: MSFRZACJETWNND-HYARGMPZSA-N
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Description

Ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-a]pyrimidine core, a furan ring, and multiple functional groups such as nitro, chloro, and ester groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the furan ring and the nitro and chloro substituents. The final step often involves the esterification of the carboxylate group.

    Formation of Thiazolo[3,2-a]pyrimidine Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Furan Ring: The furan ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.

    Functional Group Modifications: The nitro and chloro groups are typically introduced via nitration and halogenation reactions, respectively.

    Esterification: The final esterification step involves reacting the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolo[3,2-a]pyrimidine core.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include various oxidized derivatives of the furan and thiazolo[3,2-a]pyrimidine rings.

    Reduction: The primary product is the corresponding amino derivative.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-{[5-(4-bromo-2-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-2-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The unique combination of functional groups in ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate provides it with distinct chemical reactivity and potential biological activity. The presence of the chloro and nitro groups, in particular, allows for specific interactions that may not be possible with similar compounds.

This detailed overview highlights the complexity and potential of this compound in various scientific domains

Properties

Molecular Formula

C27H20ClN3O6S

Molecular Weight

550.0 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H20ClN3O6S/c1-3-36-26(33)23-15(2)29-27-30(24(23)16-7-5-4-6-8-16)25(32)22(38-27)14-18-10-12-21(37-18)19-11-9-17(28)13-20(19)31(34)35/h4-14,24H,3H2,1-2H3/b22-14+

InChI Key

MSFRZACJETWNND-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)[N+](=O)[O-])S2)C

Origin of Product

United States

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